molecular formula C24H20Br2N2O2 B2447159 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone CAS No. 313398-31-1

1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone

Cat. No. B2447159
CAS RN: 313398-31-1
M. Wt: 528.244
InChI Key: YENSPTNOLCENKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as hydrazine-coupled pyrazoles, involves employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Scientific Research Applications

Antioxidant Activity

A study by Lavanya, Padmavathi, and Padmaja (2014) explored the synthesis of various bis(arylmethanesulfonylpyrroles and pyrazoles), including compounds structurally related to 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone. They discovered that these compounds exhibited significant antioxidant activity. Particularly, compounds with a methoxy substituent on the aromatic ring showed enhanced antioxidant properties compared to other substituents (Lavanya, Padmavathi, & Padmaja, 2014).

Antimicrobial and Antitumor Activities

Patel and Patel (2015) synthesized novel Schiff bases containing thiazolidin-4-one and evaluated them for antimicrobial activity. These compounds, related to the chemical structure , demonstrated potent antimicrobial properties. Additionally, Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating thiophene moieties and found that these compounds exhibited promising anti-tumor activities against HepG2 cell lines (Patel & Patel, 2015); (Gomha, Edrees, & Altalbawy, 2016).

Enhancement of Stability in Calcium-Bound Complexes

Müller et al. (2015) conducted research on the stability of calcium-bound pyrazolyl-substituted methanides. Their work is crucial in understanding how similar compounds, like 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone, interact with metals and how their stability can be enhanced in various chemical environments (Müller, Krieck, Görls, & Westerhausen, 2015).

Nonlinear Optical Properties

A study by Tamer et al. (2015) on the nonlinear optical properties of a compound structurally similar to 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone revealed that small energy gaps between the frontier molecular orbitals are responsible for its nonlinear optical activity. This finding is significant for the development of advanced optical materials and devices (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

Safety and Hazards

While specific safety and hazard information for “1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone” is not available, similar compounds advise avoiding breathing dust/fume/gas/mist/vapors/spray, and recommend wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of research on “1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone” and similar compounds could involve further exploration of their potential biological activities. For instance, a novel polymer-based fluorescent chemosensor incorporating propane-1,3-dione and 2,5-diethynylbenzene moieties has been developed for the detection of Copper (II) and Iron (III) . Such research could lead to the development of new drugs or diagnostic tools.

properties

IUPAC Name

1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Br2N2O2/c1-30-23(18-5-3-2-4-6-18)24(29)28-22(17-9-13-20(26)14-10-17)15-21(27-28)16-7-11-19(25)12-8-16/h2-14,22-23H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENSPTNOLCENKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone

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